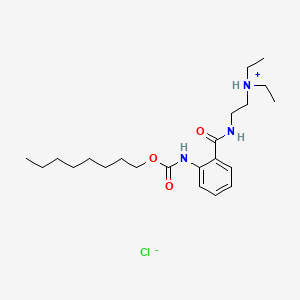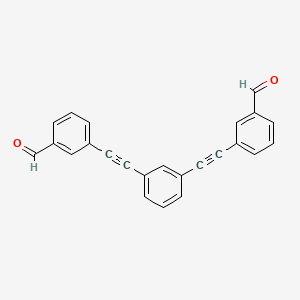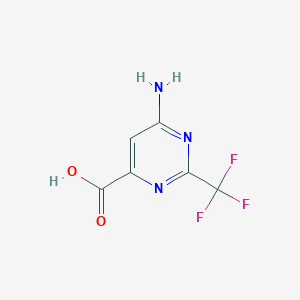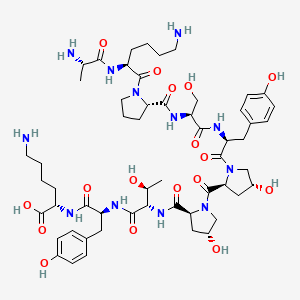
Manganite (Mn(OH)O) (mineral)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganite is a mineral composed of manganese oxide-hydroxide, with the chemical formula MnO(OH). It crystallizes in the monoclinic system and is known for its prismatic, deeply striated crystals that often group together in bundles. The mineral exhibits a dark steel-gray to iron-black color with a submetallic luster and a reddish-brown streak . Manganite has been historically significant as a pigment and a fire starter by lowering the combustion temperature of wood .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganite can be synthesized through various methods, including mechanochemical synthesis and hydrothermal processes. Mechanochemical synthesis involves the mechanical activation of manganese oxide powders followed by heat treatment at temperatures around 700°C to 1200°C . Hydrothermal synthesis involves the reaction of manganese salts under high-pressure and high-temperature conditions to form manganite crystals.
Industrial Production Methods: Industrial production of manganite typically involves the extraction of manganese ores followed by purification and crystallization processes. The mineral is often found in low-temperature hydrothermal veins associated with other manganese oxides and carbonates .
Analyse Chemischer Reaktionen
Types of Reactions: Manganite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form manganese dioxide (MnO2) or reduced to form manganese(II) oxide (MnO) .
Common Reagents and Conditions:
Oxidation: Manganite reacts with hydrogen peroxide (H2O2) to form manganese dioxide (MnO2) and water (H2O).
Major Products:
Oxidation: MnO(OH) + H2O2 → MnO2 + 2H2O
Reduction: MnO(OH) + H2 → MnO + H2O
Wissenschaftliche Forschungsanwendungen
Manganite has a wide range of scientific research applications due to its unique properties:
Biology and Medicine: Manganite nanoparticles are explored for their potential use in magnetic resonance imaging (MRI) as contrast agents and in magnetic fluid hyperthermia for cancer treatment.
Industry: Manganite is used in the production of manganese alloys and as a pigment in ceramics and glass.
Wirkmechanismus
The mechanism by which manganite exerts its effects is primarily through its redox properties. Manganite can readily participate in oxidation-reduction reactions, making it useful in catalysis and environmental remediation. The molecular targets and pathways involved include the reduction of pollutants and the oxidation of organic compounds .
Vergleich Mit ähnlichen Verbindungen
Manganite is part of a group of manganese oxide-hydroxide minerals, including:
Groutite (MnO(OH)): Similar to manganite but crystallizes in the orthorhombic system.
Feitknechtite (MnO(OH)): Another polymorph of manganese oxide-hydroxide with a different crystal structure.
Pyrolusite (MnO2): A more oxidized form of manganese oxide, commonly used in batteries and as a catalyst.
Manganite is unique due to its specific crystal structure and redox properties, which make it particularly useful in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1310-98-1 |
|---|---|
Molekularformel |
HMnO3- |
Molekulargewicht |
103.944 g/mol |
IUPAC-Name |
hydroxy-oxido-oxomanganese |
InChI |
InChI=1S/Mn.H2O.2O/h;1H2;;/q+1;;;-1/p-1 |
InChI-Schlüssel |
CIXCGGAMSDMNLE-UHFFFAOYSA-M |
Kanonische SMILES |
O[Mn](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)


![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)





